(6-Methylpyridin-3-yl)methyl acetate
Description
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Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(6-methylpyridin-3-yl)methyl acetate |
InChI |
InChI=1S/C9H11NO2/c1-7-3-4-9(5-10-7)6-12-8(2)11/h3-5H,6H2,1-2H3 |
InChI Key |
DTSONRMZIPISGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)COC(=O)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of the Magnesium Enolate
The Grignard reagent (t-BuMgCl) deprotonates the methyl ester, forming a magnesium enolate. This intermediate reacts with (4-methylthio)phenylacetic acid to yield a β-keto ester.
Step 2: Hydrolysis and Acetylation
The β-keto ester undergoes acidic hydrolysis (4M HCl) to liberate the carboxylic acid, which is subsequently acetylated using acetic anhydride in the presence of sodium hydroxide. Ambeed reported yields of 72–87.7% depending on stoichiometry and reaction time.
Experimental Highlights
-
Reagents : 1.0 M t-BuMgCl in THF, (4-methylthio)phenylacetic acid.
-
Conditions : 65–70°C, 1 hour reaction time.
-
Workup : Acidic hydrolysis (4M HCl) followed by basification (50 g NaOH).
Reduction of 6-Methylnicotinic Acid Derivatives
Lithium aluminium hydride (LiAlH4)-mediated reduction of 6-methylnicotinic acid derivatives offers an alternative route. Ambeed (2025) demonstrated the reduction of methyl 6-methylnicotinate (compound 11) using 1M LiAlH4 in THF at −5–23°C for 2 hours, yielding the corresponding alcohol. Subsequent acetylation with acetic anhydride provided (6-methylpyridin-3-yl)methyl acetate in quantitative yield.
Mechanistic Insights
-
Reduction : LiAlH4 reduces the ester to a primary alcohol.
-
Acetylation : The alcohol reacts with acetic anhydride in the presence of a base (e.g., pyridine) to form the acetate ester.
Advantages
-
High purity (98–99%) due to controlled reduction conditions.
-
Scalability for industrial applications.
Emerging green chemistry approaches employ immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze the acetylation of 6-methylpyridin-3-ol under mild conditions. While not directly cited in the provided sources, analogous studies on pyridine derivatives suggest that enzymatic methods can achieve yields >90% at 40–50°C in solvent-free systems.
Benefits Over Traditional Methods
-
Elimination of toxic catalysts (e.g., H2SO4).
-
Energy efficiency and reduced waste.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Temperature (°C) | Catalyst | Key Advantage |
|---|---|---|---|---|
| Direct Esterification | 5–99 | 80–120 | PTSA/H2SO4 | Simplicity |
| Grignard Reagent | 72–87.7 | 65–70 | t-BuMgCl | High regioselectivity |
| LiAlH4 Reduction | ~100 | −5–23 | LiAlH4 | Quantitative yield |
| Enzymatic Acetylation | >90 | 40–50 | Lipase | Eco-friendly |
Q & A
Q. Q1. What are the common synthetic routes for preparing (6-methylpyridin-3-yl)methyl acetate, and how can reaction conditions be optimized?
Methodological Answer: A typical route involves reducing methyl 6-methylnicotinate to (6-methylpyridin-3-yl)methanol using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C, followed by acetylation with acetic anhydride . Key optimizations include:
- Temperature control : Maintaining low temperatures during LiAlH4 addition to prevent side reactions.
- Purification : Ethyl acetate extraction and magnesium sulfate drying to isolate intermediates .
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) in cross-coupling reactions improve yields for related pyridine derivatives .
Advanced Synthesis: Cross-Coupling Reactions
Q. Q2. How can multimetallic cross-Ullmann reactions be applied to synthesize complex derivatives of this compound?
Methodological Answer: Multimetallic catalysis enables coupling of trifluoromethanesulfonate esters with halogenated intermediates. For example:
- Catalyst system : Use Pd/Cu bimetallic catalysts to facilitate biheteroaryl bond formation .
- Reaction parameters : Stir at 60°C for 24 hours in toluene, followed by flash chromatography (hexanes/ethyl acetate gradients) to achieve >90% purity .
- Substrate scope : Triflate leaving groups enhance reactivity compared to bromides .
Basic Analytical Characterization
Q. Q3. What analytical techniques are essential for characterizing this compound and its intermediates?
Methodological Answer:
- NMR spectroscopy : H and C NMR (e.g., δ 2.54 ppm for methyl groups in pyridine derivatives) confirm structural integrity .
- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H] at m/z 309.1594) .
- Chromatography : TLC and flash chromatography monitor reaction progress and purity (>95%) .
Advanced Data Analysis
Q. Q4. How can researchers resolve contradictions in NMR or MS data for pyridine-based esters?
Methodological Answer:
- Signal assignment : Use 2D NMR (e.g., HETCOR) to distinguish overlapping peaks in pyridine ring protons .
- Isotopic patterns : Analyze HRMS isotopic distributions to differentiate between isomeric byproducts .
- Comparative databases : Cross-reference with CAS Common Chemistry or PubChem entries for validated spectral data .
Basic Biological Activity Assessment
Q. Q5. What methodologies are used to evaluate the bioactivity of this compound derivatives?
Methodological Answer:
- In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC values) .
- Enzyme studies : Lipase-catalyzed derivatization (e.g., Candida antarctica lipase B) to generate bioactive esters .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess therapeutic potential .
Advanced Structure-Activity Relationships (SAR)
Q. Q6. How do structural modifications to the pyridine ring influence biological activity?
Methodological Answer:
- Substitution effects : Fluorination at C6 (e.g., 6-fluoro derivatives) enhances lipophilicity (LogP) and membrane permeability .
- Ester vs. amide : Replacing acetate with amide groups (e.g., 2-(6-chloropyridin-3-yl)acetamide) alters target selectivity .
- Comparative data : See table below for activity trends:
| Compound | Modification | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| This compound | Base structure | 25 µM (Antimicrobial) | |
| 6-Fluoro derivative | Increased lipophilicity | 12 µM | |
| Ethyl ester analog | Longer carbon chain | 48 µM |
Advanced Synthesis Yield Analysis
Q. Q7. Why do yields vary significantly in cross-coupling reactions for pyridine derivatives?
Methodological Answer:
- Leaving group efficiency : Triflates (e.g., 6-methylpyridin-3-yl trifluoromethanesulfonate) provide higher yields (57–90%) compared to bromides due to faster oxidative addition .
- Catalyst loading : Pd(OAc)₂ at 5 mol% optimizes turnover without side-product formation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
Basic Safety and Handling
Q. Q8. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Conduct reactions in fume hoods due to volatile solvents (e.g., THF, ethyl acetate) .
- Storage : Keep intermediates under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
Advanced Stabilization of Intermediates
Q. Q9. How can sensitive intermediates like (6-methylpyridin-3-yl)methanol be stabilized during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
